(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is an organic compound that features a fluoropyridine moiety attached to a chiral center, making it an interesting subject for various chemical and pharmaceutical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoropyridine.
Grignard Reaction: The 6-fluoropyridine is subjected to a Grignard reaction with a chiral auxiliary to introduce the chiral center.
Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine ring or the side chain.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(2R)-3-(6-Bromopyridin-3-yl)-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
(2R)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFELPDPUFLRB-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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